molecular formula C9H11NO4 B8669750 3-(1-Methylethoxy)-4-nitrophenol

3-(1-Methylethoxy)-4-nitrophenol

Cat. No.: B8669750
M. Wt: 197.19 g/mol
InChI Key: SESRAMMDTPNUSB-UHFFFAOYSA-N
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Description

3-(1-Methylethoxy)-4-nitrophenol is a nitrophenol derivative featuring a methylethoxy (isopropoxy) group at the 3-position and a nitro group at the 4-position of the phenolic ring. Nitrophenols are aromatic compounds characterized by a hydroxyl group and nitro substituents, which confer distinct physicochemical and biological properties.

The isopropoxy group in this compound likely enhances lipophilicity compared to unsubstituted nitrophenols, influencing solubility, bioavailability, and environmental persistence. Nitrophenols generally exhibit moderate water solubility and low vapor pressure, with their nitro and hydroxyl groups contributing to acidity and reactivity .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

4-nitro-3-propan-2-yloxyphenol

InChI

InChI=1S/C9H11NO4/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,11H,1-2H3

InChI Key

SESRAMMDTPNUSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 3-(1-Methylethoxy)-4-nitrophenol with its structural analogs, 2-nitrophenol (2-NP), 3-nitrophenol (3-NP), and 4-nitrophenol (4-NP). Data for the analogs are derived from experimental studies, while properties of this compound are inferred based on substituent effects.

Property 2-Nitrophenol 3-Nitrophenol 4-Nitrophenol This compound (Inferred)
Molecular Formula C₆H₅NO₃ C₆H₅NO₃ C₆H₅NO₃ C₉H₁₁NO₄
Appearance Light yellow solid Colorless to pale yellow Colorless to pale yellow Pale yellow crystalline solid
Water Solubility Highly soluble Highly soluble Highly soluble Moderate solubility (↓ due to isopropoxy)
LogP (Lipophilicity) 1.79 1.76 1.91 ~2.5–3.0 (↑ lipophilicity)
Vapor Pressure Low Low Low Very low (bulky substituent reduces volatility)
pKa 7.23 8.36 7.15 ~7.0–8.0 (nitro group dominates acidity)

Key Observations :

  • The nitro group at the 4-position retains strong electron-withdrawing effects, maintaining acidity similar to 4-NP .

Toxicological Profiles

4-Nitrophenol (4-NP):
  • Health Effects: Animal studies indicate body weight reduction, hematological effects (e.g., methemoglobinemia), and ocular toxicity (cataracts) after exposure . No human data exist.
  • Metabolism: In rats, 4-NP is metabolized to 4-aminophenol, 4-nitrocatechol, and glucuronide/sulfate conjugates .
3-Nitrophenol (3-NP):
  • Data Gaps: No toxicokinetic or health effects studies are available for 3-NP, making risk assessment challenging .
This compound:
  • Biomarkers: Like 4-NP, urinary or hair metabolites could be nonspecific due to confounding parent compounds (e.g., pesticides metabolizing to nitrophenols) .

Environmental Behavior and Biodegradation

  • 4-Nitrophenol: Efficiently degraded in sequencing batch reactors (SBRs) under aerobic-anoxic conditions, with >99% removal at concentrations up to 320 mg/L .
  • This compound: The isopropoxy group may hinder biodegradation due to steric effects, increasing environmental persistence compared to 4-NP.

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